molecular formula C8H8N4O B176882 1-(2-methoxyphenyl)-1H-tetrazole CAS No. 99584-32-4

1-(2-methoxyphenyl)-1H-tetrazole

Cat. No.: B176882
CAS No.: 99584-32-4
M. Wt: 176.18 g/mol
InChI Key: BEDVZJJLXFRNSD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-tetrazole is a nitrogen-rich heterocyclic compound of significant interest in scientific research, particularly in the development of novel pharmacologically active agents. Tetrazole derivatives are widely investigated for their diverse biological activities, which include serving as key scaffolds in molecules with demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties . The tetrazole ring is a well-known bioisostere for carboxylic acid groups, which can enhance the metabolic stability and bioavailability of lead compounds in drug discovery . This specific derivative, with its methoxyphenyl substituent, is a valuable building block for synthesizing more complex molecules for biological evaluation. Researchers utilize this compound in the exploration of new antibiotics to address multidrug-resistant bacteria and in the synthesis of conjugates, such as triazole-tetrazole hybrids, for other therapeutic areas . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-8-5-3-2-4-7(8)12-6-9-10-11-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDVZJJLXFRNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469469
Record name 1-(2-methoxyphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99584-32-4
Record name 1-(2-methoxyphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for N-Substituted Tetrazoles

The creation of N-substituted tetrazoles, such as 1-(2-methoxyphenyl)-1H-tetrazole, is a cornerstone of heterocyclic chemistry. Among the various synthetic strategies, the [3+2] cycloaddition reaction between nitriles and azides stands out as the most direct and widely utilized method for constructing the tetrazole ring. acs.org

[3+2] Cycloaddition Reactions of Nitriles with Azides

The formal [3+2] cycloaddition of azides and nitriles is a powerful tool for the synthesis of 5-substituted 1H-tetrazoles. acs.org This reaction involves the union of a three-atom azide (B81097) component with a two-atom nitrile component to form the five-membered tetrazole ring. While the reaction can be performed under thermal conditions, the use of catalysts is often preferred to enhance reaction rates and yields. acs.orgnih.gov

The mechanism of tetrazole formation through the addition of an azide to a nitrile has been a subject of considerable investigation. acs.orgnih.govacs.org Density functional theory (DFT) calculations have shed light on the intricacies of this reaction, suggesting a mechanism that involves a nitrile activation step leading to the formation of an imidoyl azide intermediate, which then undergoes cyclization to yield the tetrazole. nih.govacs.org The activation barriers for this process are significantly influenced by the electronic nature of the substituent on the nitrile, with electron-withdrawing groups generally facilitating the reaction. nih.gov

Further studies have explored the differences in reactivity between neutral organic azides and anionic azide salts. acs.org The electronic similarities between these species, coupled with their distinct reactivities, suggest that different mechanistic pathways are likely at play. acs.org For anionic [3+2] cycloadditions, the reaction barrier also decreases as the electron-withdrawing potential of the nitrile's substituent increases. acs.org

The role of catalysts, particularly metal ions, in this reaction is to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. nih.gov This coordination of the nitrile to a metal center substantially lowers the energy barrier for the reaction to proceed. nih.gov

To overcome the high activation energy often associated with the [3+2] cycloaddition, a variety of catalytic systems have been developed. These include both homogeneous and heterogeneous catalysts, with a growing emphasis on green and reusable options. nih.gov

A range of metal-based catalysts have proven effective in promoting the synthesis of tetrazoles.

Palladium Nanoparticles: Palladium nanoparticles (PdNPs) have emerged as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles. rsc.orgrsc.orgresearchgate.net These nanoparticles, often stabilized on polymer supports like cross-linked poly(4-vinylpyridine) or chitosan-zeolite, facilitate one-pot tandem reactions involving aryl halides, a cyanide source (like K4[Fe(CN)6]), and sodium azide. rsc.orgrsc.orgresearchgate.netnih.gov This approach offers the advantages of high yields and the ability to reuse the catalyst multiple times without significant loss of activity. rsc.orgresearchgate.netnih.gov

Zinc Bromide: Zinc salts, particularly zinc bromide (ZnBr2), are widely used catalysts for the reaction of nitriles with sodium azide. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.net The reaction often proceeds readily in water, making it an environmentally friendly option. organic-chemistry.orgresearchgate.net The scope of this method is broad, accommodating a variety of aromatic, aliphatic, and vinyl nitriles. organic-chemistry.org The catalytic role of the zinc(II) ion is to coordinate with the nitrile, thereby activating it for nucleophilic attack by the azide ion. nih.gov

Bismuth Chloride: Bismuth chloride (BiCl3) has been demonstrated as an effective catalyst for the [2+3] cycloaddition of nitriles with sodium azide, particularly under microwave irradiation. tandfonline.com This method allows for the synthesis of a number of 5-substituted 1H-tetrazoles in good yields and with reduced reaction times. tandfonline.com The reactions are typically carried out in water or a mixture of isopropanol (B130326) and water. tandfonline.com

The following table summarizes the performance of various metal-based catalysts in the synthesis of tetrazoles.

CatalystSubstratesSolventConditionsYieldReference
[P4-VP]-PdNPsAryl halides, K4[Fe(CN)6], NaN3Not SpecifiedNot SpecifiedHigh rsc.org
PdNPs@CS-ZeoAryl iodides/bromides, K4[Fe(CN)6], NaN3Not SpecifiedNot SpecifiedHigh nih.gov
ZnBr2Nitriles, NaN3WaterNot SpecifiedGood organic-chemistry.orgresearchgate.net
BiCl3Aryl, aliphatic, and vinyl nitriles, NaN3Water or Isopropanol/WaterMicrowave, 120–160 °C, 1hGood tandfonline.com

In recent years, there has been a significant shift towards the use of nanomaterials as catalysts for the green synthesis of tetrazoles. nih.govdntb.gov.uarsc.org These catalysts offer numerous advantages, including high surface area-to-volume ratios, ease of surface modification, simple fabrication, and high reusability. rsc.orgresearchgate.net Various nanomaterials, such as those based on boehmite, magnetic particles, copper, and carbon, have been explored for their catalytic activity in tetrazole synthesis. nih.gov The use of these nanocatalysts aligns with the principles of green chemistry by promoting environmentally benign processes. nih.gov

The development of reusable heterogeneous nanocatalysts is a key area of research in sustainable chemistry. orgchemres.orgmdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. mdpi.com Examples include nano silica (B1680970) melamine (B1676169) trisulfonic acid, which has been shown to be an efficient and reusable catalyst for the [3+2] cycloaddition of nitriles and sodium azide, affording tetrazoles in good to excellent yields. orgchemres.org Another example is a magnetically recoverable Fe2O3@cellulose@Mn nanocomposite, which has been used for the synthesis of tetrazole derivatives under microwave irradiation with minimal catalyst loading and short reaction times. mdpi.com These heterogeneous catalysts offer a practical and environmentally friendly alternative to traditional homogeneous systems. mdpi.com

Solvent Effects and Reaction Condition Optimization (e.g., Microwave Irradiation, Neat Conditions)

The synthesis of tetrazole derivatives is significantly influenced by reaction conditions, including the choice of solvent, the application of microwave irradiation, and the use of solvent-free (neat) protocols. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating these reactions. cem.com It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. cem.comshd-pub.org.rs

For instance, the synthesis of 1-substituted-1H-tetrazoles has been effectively carried out using zinc sulfide (B99878) nanoparticles as a heterogeneous catalyst under microwave irradiation at 60°C. This method achieved excellent yields (73-88%) in just 20 minutes under solvent-free conditions. researchgate.net The advantages of such an approach include being more environmentally friendly, the ability to recycle the solid catalyst, and avoiding the use of volatile organic solvents. researchgate.net Similarly, the conversion of secondary amides, such as N-(4-methoxybenzoyl)aniline, into 1,5-disubstituted tetrazoles can be achieved selectively using phosphorus oxychloride and sodium azide under both thermal and microwave conditions. researchgate.net The microwave method significantly reduces the reaction time from hours to minutes, demonstrating its efficiency. researchgate.net

Solvent-free, or neat, reaction conditions, often coupled with microwave irradiation, are particularly advantageous. cem.comscielo.br By adsorbing reactants onto a solid support like basic alumina, N-acylated cephalosporin (B10832234) derivatives incorporating a tetrazole moiety have been synthesized in 2 minutes with high yields (82-93%), a significant improvement over the 2-6 hours required for conventional heating. cem.com These examples underscore the critical role that optimizing reaction conditions plays in the efficient and green synthesis of tetrazole compounds.

Table 1: Comparison of Conventional vs. Microwave Synthesis of 5-(4-Methoxyphenyl)-1-phenyl-1H-tetrazole researchgate.net
MethodReactantsReagentsSolventTimeTemperatureYield
Thermal N-(4-methoxybenzoyl)anilinePOCl₃, NaN₃POCl₃3 h80 °C84%
Microwave N-(4-methoxybenzoyl)anilinePOCl₃, NaN₃POCl₃6 min80 °C88%

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like tetrazoles in a single step from three or more starting materials. This approach is valued for its high atom economy, step efficiency, and ability to generate molecular diversity. mdpi.com

The Ugi tetrazole four-component reaction (UT-4CR) is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. acs.orgscielo.org.mx This reaction typically involves an amine, an aldehyde or ketone (oxo component), an isocyanide, and an azide source (often sodium azide or trimethylsilyl (B98337) azide). acs.orgnih.gov The reaction proceeds through the formation of an iminium ion from the amine and oxo component, which is then attacked by the isocyanide and subsequently the azide, leading to a 1,5-dipolar cyclization to form the tetrazole ring. scielo.org.mx

A specific application of this reaction is the synthesis of 1-(p-methoxyphenyltetrazolyl)-substituted 1,2,3,4-tetrahydroisoquinolines. mdpi.com In this process, an isoquinolinium salt (the imine precursor), p-methoxyphenyl isonitrile, and sodium azide are reacted in methanol (B129727) at room temperature to yield the desired tetrazolyl-substituted isoquinoline (B145761). mdpi.comnih.gov The reaction is notable for its mild conditions and the ability to construct a complex heterocyclic system in a single operation. mdpi.com

Table 2: Ugi Azido Reaction for Synthesis of Tetrazolyl-Substituted Isoquinolines mdpi.com
Isoquinolinium SaltIsonitrileAzide SourceSolventTimeProductYield
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium iodidep-Methoxyphenyl isonitrileNaN₃Methanol1 day6,7-Dimethoxy-2-methyl-1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolineHigh
Cotarnine chloridep-Methoxyphenyl isonitrileNaN₃Methanol1 dayProduct 1b (structure specified in source)High
2-Methyl-3,4-dihydroisoquinolinium iodidep-Methoxyphenyl isonitrileNaN₃Methanol2 days2-Methyl-1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolineHigh

A powerful tandem strategy for synthesizing fused heterocyclic systems involves a Knoevenagel condensation followed by an intramolecular [3+2] cycloaddition. While direct examples for this compound are not prevalent, the principle is well-established for related nitrogen heterocycles. dntb.gov.ua In this sequence, a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (like malononitrile) creates an α,β-unsaturated product. iaea.orgmdpi.com If one of the starting materials contains an azide group, the newly formed carbon-carbon double bond can act as a dipolarophile for an intramolecular cycloaddition with the azide, effectively forming a fused tetrazole ring system upon cyclization. iaea.org

For example, an efficient synthesis of pyrrolo[1,2-d]tetrazole derivatives has been achieved via a one-pot reaction of α-bromoacetophenones, malononitrile, and sodium azide, which proceeds through a Knoevenagel condensation followed by nucleophilic substitution and subsequent intramolecular cycloaddition. iaea.org

The Mannich reaction is another cornerstone MCR for synthesizing complex nitrogen-containing compounds. nih.gov The synthesis of novel tetrazole derivatives has been accomplished via a one-pot, three-component N-Mannich base condensation. nih.govresearchgate.net This reaction typically involves 1H-tetrazole, an aromatic aldehyde, and a hydrazine (B178648) derivative (such as benzylidenehydrazine) in ethanol. nih.gov The use of ultrasonication can significantly accelerate this process, allowing for high yields in shorter reaction times under mild conditions compared to traditional methods. nih.gov This approach exemplifies a green chemistry methodology for accessing new tetrazole scaffolds. researchgate.net

A practical and efficient one-pot method for synthesizing 2,5-disubstituted tetrazoles involves the reaction of aryldiazonium salts with amidines. acs.orgorganic-chemistry.org This protocol operates under mild conditions and offers short reaction times and a convenient workup. organic-chemistry.orgsci-hub.se The reaction proceeds by treating the aryldiazonium salt with an amidine in a solvent like DMSO at room temperature, followed by an oxidative ring closure induced by an iodine/potassium iodide (I₂/KI) mixture under basic conditions. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups on both the diazonium salt and the amidine, making it a versatile tool for generating diverse tetrazole libraries. sci-hub.se

Specific Synthetic Routes to 1-(p-methoxyphenyltetrazolyl) Derivatives

Several specific routes have been developed for the synthesis of tetrazoles bearing a p-methoxyphenyl substituent, a common structural motif.

Ugi Azido Reaction : As previously discussed, the Ugi MCR is a direct method for producing 1-(p-methoxyphenyltetrazolyl)-substituted compounds. By reacting an appropriate iminium salt with p-methoxyphenyl isonitrile and sodium azide, complex tetrazole derivatives can be formed in high yields. mdpi.comnih.gov

From Amides : 1,5-Disubstituted tetrazoles, including 5-(4-methoxyphenyl)-1-phenyl-1H-tetrazole, can be synthesized from the corresponding secondary amide. The reaction of N-(4-methoxybenzoyl)aniline with phosphorus oxychloride and sodium azide provides the target tetrazole in high yield (88%), particularly when accelerated by microwave irradiation. researchgate.net

From Nitriles and Azides : The classical [3+2] cycloaddition between a nitrile and an azide remains a fundamental route. Although not a one-pot MCR, the reaction of p-methoxybenzonitrile with an appropriate organic azide would lead to the corresponding tetrazole. This method is often facilitated by catalysts or Lewis acids.

Thioether Derivatives : A series of 1-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone derivatives were synthesized in a one-pot reaction between 1-methyl-1H-tetrazole-5-thiol and substituted phenacyl bromide derivatives, showcasing another facile route to functionalized methoxyphenyl tetrazoles. tandfonline.com

Table 3: Selected Synthetic Routes to p-Methoxyphenyl Tetrazole Derivatives
RouteStarting MaterialsKey ReagentsProduct ExampleReference
Ugi Azido Reaction Isoquinolinium salt, p-methoxyphenyl isonitrileNaN₃1-(p-Methoxyphenyltetrazolyl)-substituted tetrahydroisoquinoline mdpi.com
From Amides (Microwave) N-(4-methoxybenzoyl)anilinePOCl₃, NaN₃5-(4-Methoxyphenyl)-1-phenyl-1H-tetrazole researchgate.net
Thioether Synthesis 1-Methyl-1H-tetrazole-5-thiol, 2-bromo-1-(4-methoxyphenyl)ethanone-1-(4-Methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone tandfonline.com

Advanced Chemical Transformations of the Tetrazole Ring

The strategic modification of the this compound scaffold is crucial for developing new chemical entities with tailored properties. The following sections explore key transformations of the tetrazole ring, providing insights into the regioselectivity and mechanisms that govern these reactions.

N-Alkylation and Regioselectivity

The N-alkylation of tetrazoles is a fundamental transformation that can lead to two primary regioisomers, the 1,5- and 2,5-disubstituted products. The regioselectivity of this reaction is complex and depends on multiple factors, including the nature of the substituent at the C5-position, the N1-substituent, the alkylating agent, and the reaction conditions. For 1-aryl-1H-tetrazoles, alkylation typically occurs at one of the free nitrogen atoms of the ring (N2 or N4, with N4 alkylation leading to a tetrazolium salt).

Research into the alkylation of 5-substituted 1H-tetrazoles has established that the outcome is often a delicate balance between kinetic and thermodynamic control. acs.org DFT calculations have shown that factors like spin density, the stability of transition states, and the thermodynamic stability of the final products are all critical in determining the regioselective outcome. acs.org While direct studies on the N-alkylation of this compound are not extensively detailed, general principles can be inferred. The sterically demanding 2-methoxyphenyl group at the N1 position would likely influence the approach of the alkylating agent, potentially favoring substitution at the less hindered N4 position, though electronic effects also play a crucial role.

A variety of methods have been developed for the N-alkylation of the tetrazole ring. One notable metal-free approach utilizes a Bu₄NI-catalyzed radical-induced reaction with organic peroxides or peresters, which serve as both the oxidant and the source of the alkyl group. acs.orgresearchgate.net Another strategy involves the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate that acts as the alkylating agent, preferentially forming the 2,5-disubstituted tetrazole. rsc.org The regioselectivity in this case is explained by the difference in mechanism between Sₙ1 and Sₙ2 type substitutions. rsc.org

Summary of N-Alkylation Methods for Tetrazoles
MethodAlkylating Agent SourceKey FeaturesTypical Regioselectivity
Bu₄NI-Catalyzed Radical-Induced AlkylationOrganic Peroxides/PerestersMetal-free; proceeds without pre-functionalization of the tetrazole. acs.orgresearchgate.netPredominantly N2-alkylation. acs.org
Aliphatic Amine DiazotizationTransient Alkyl Diazonium SpeciesMild conditions; regioselectivity depends on Sₙ1/Sₙ2 character. rsc.orgPreferentially forms 2,5-disubstituted tetrazoles. rsc.org
Acid-Catalyzed AlkylationAlcohols (e.g., 3-chlorobut-2-en-1-ol)Uses catalysts like BF₃·Et₂O or strong acids. researchgate.netCan achieve high regioselectivity for the N2-isomer (>99%). researchgate.net

N-Arylation Strategies

N-Arylation introduces an aryl group onto one of the nitrogen atoms of the tetrazole ring, a key step in the synthesis of many biologically active compounds. For an already N1-substituted tetrazole like this compound, further arylation would lead to a tetrazolium salt. However, the strategies are highly relevant for the synthesis of 2,5-diaryltetrazoles, which are isomers of 1,5-diaryltetrazoles.

A significant advancement in this area is the development of metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org This method is robust, tolerating a wide variety of functional groups on both the tetrazole and the aryl donor, and proceeds efficiently to give 2-aryl-5-substituted-tetrazoles. organic-chemistry.orgnih.gov The reaction is often carried out in a solvent like toluene (B28343) with a mild base such as sodium bicarbonate. organic-chemistry.org

Alternatively, transition-metal-catalyzed methods are widely employed. Copper-catalyzed N-arylation using arylboronic acids has been a longstanding approach, though early examples required stoichiometric amounts of the copper reagent. researchgate.net More refined copper-catalyzed systems, such as those using [Cu(OH)·TMEDA]₂Cl₂, operate under mild, room temperature conditions. organic-chemistry.org Palladium catalysis has also been explored, particularly for the N-arylation of 1-substituted-1H-tetrazol-5-amines, although careful control of reaction conditions is necessary to suppress undesired Dimroth rearrangements.

Comparison of N-Arylation Strategies for Tetrazoles
StrategyArylating AgentCatalyst/ReagentKey Advantages
Metal-Free ArylationDiaryliodonium SaltsNone (Base mediated)Avoids transition metals, high regioselectivity for N2, broad substrate scope. organic-chemistry.orgacs.org
Copper-Catalyzed ArylationArylboronic AcidsCu(OAc)₂, [Cu(OH)·TMEDA]₂Cl₂, or CuIMild reaction conditions, good yields. researchgate.netorganic-chemistry.org
Palladium-Catalyzed ArylationAryl Halides/TriflatesPd₂(dba)₃ with phosphine (B1218219) ligandsEffective for specific substrates like tetrazol-5-amines.

Transformations Involving Activated Alkynes

The reaction of tetrazoles with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to fascinating and complex molecular rearrangements and ring expansions. While research on this compound itself is limited, studies on the closely related 1-(p-methoxyphenyl)tetrazolyl-substituted tetrahydroisoquinolines provide significant insight.

In this context, the tetrazole does not react in isolation but participates in a transformation of the larger heterocyclic system. When 1-(p-methoxyphenyl)tetrazolyl-substituted tetrahydroisoquinolines are treated with activated alkynes like DMAD or methyl propiolate, they undergo a ring expansion to form tetrazolyl-substituted azocine (B12641756) derivatives in high yields. This transformation likely proceeds through a mechanism involving the initial reaction of the alkyne with the tetrahydroisoquinoline nitrogen, followed by a rearrangement cascade where the tetrazole-bearing carbon migrates, leading to the expanded eight-membered ring.

The reaction is sensitive to the substitution pattern on the isoquinoline core. For instance, 6,7-dimethoxy substituted tetrahydroisoquinolines react cleanly to give the azocine product. However, the unsubstituted analogue reacts in a more complex manner, yielding multiple products including the azocine, vinylisoquinolines, and spiro compounds.

Reaction of Tetrazolyl-Isoquinolines with Activated Alkynes
Starting MaterialAlkyne ReagentConditionsMajor Product(s)Yield
1-(p-Methoxyphenyl)tetrazolyl-6,7-dimethoxy-tetrahydroisoquinolineDMADMeOH, 20°C, 4 daysTetrazolyl-substituted BenzazocineHigh
1-(p-Methoxyphenyl)tetrazolyl-tetrahydroisoquinolineDMADMeOH, 20°C, 2 daysBenzazocine, Vinylisoquinoline, Spiro-compoundVariable
1-(p-Methoxyphenyl)tetrazolyl-tetrahydroisoquinolineMethyl PropiolateMeOH, reflux, 120 hVinylisoquinoline and BenzazocineVariable

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-(2-methoxyphenyl)-1H-tetrazole, proton (¹H), carbon (¹³C), and nitrogen (¹⁴N, ¹⁵N) NMR studies have been instrumental.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the methoxyphenyl group typically appear as a multiplet in the downfield region of the spectrum. rsc.orgrsc.org The proton on the tetrazole ring exhibits a characteristic singlet peak. The methoxy (B1213986) group protons also produce a singlet, but at a more upfield position. rsc.orgrsc.org

The exact chemical shifts (δ) are influenced by the solvent used for the analysis. For instance, in CDCl₃, the signals for the aromatic protons can be observed as a multiplet, while the methoxy protons appear as a singlet. rsc.org The number of peaks, their chemical shifts, relative peak areas, and splitting patterns all provide valuable information about the proton environments within the molecule. savemyexams.com

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and related structures.

Proton Type Chemical Shift (δ) in ppm Solvent
Aromatic (methoxyphenyl) 7.42 – 7.29 (m) CDCl₃
Tetrazole-H 8.92 (s) CDCl₃
Methoxy (-OCH₃) 3.85 (s) CDCl₃

Note: 'm' denotes a multiplet and 's' denotes a singlet. Data is compiled from representative literature values and may vary slightly based on experimental conditions. rsc.orgrsc.org

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In this compound, each chemically non-equivalent carbon atom gives a distinct signal. The carbon atom of the tetrazole ring resonates at a characteristic downfield position. The aromatic carbons of the methoxyphenyl ring show a series of peaks, with their chemical shifts influenced by the electron-donating methoxy group. The carbon of the methoxy group itself appears at a more upfield chemical shift. rsc.orgbhu.ac.in

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound and analogous compounds.

Carbon Type Chemical Shift (δ) in ppm Solvent
Tetrazole-C ~150-160 CDCl₃
Aromatic (C-OCH₃) ~150-160 CDCl₃
Aromatic (other) ~110-135 CDCl₃
Methoxy (-OCH₃) ~55 CDCl₃

Note: These are approximate ranges and can vary. Data is derived from typical values for similar structures. rsc.orgbhu.ac.in

Multinuclear NMR, particularly ¹⁴N and ¹⁵N NMR, offers direct insight into the electronic environment of the nitrogen atoms within the tetrazole ring. researchgate.net These studies are crucial for understanding the tautomeric equilibrium between the 1H and 2H forms of the tetrazole ring. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to their bonding and hybridization state. researchgate.net While ¹⁴N NMR is often complicated by broad signals due to its quadrupolar nature, ¹⁵N NMR, especially using techniques like ¹H-¹⁵N HMBC, provides high-resolution data that can distinguish between the different nitrogen atoms in the tetrazole ring. umich.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing tetrazole derivatives, often producing a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. semanticscholar.orglifesciencesite.comsemanticscholar.org High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.orgacs.org

Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. lifesciencesite.comresearchgate.net This technique is invaluable for structural elucidation by revealing the connectivity of atoms within the molecule. lifesciencesite.comresearchgate.net

The fragmentation of this compound and related tetrazole derivatives under mass spectrometric conditions follows characteristic pathways. A common fragmentation for protonated 5-substituted 1H-tetrazoles is the neutral loss of a molecule of hydrazoic acid (HN₃). lifesciencesite.com Another frequent fragmentation is the loss of a nitrogen molecule (N₂). lifesciencesite.com

In the positive ion mode, the protonated molecule can undergo ring-opening of the tetrazole, followed by the elimination of HN₃. lifesciencesite.com In the negative ion mode, deprotonated tetrazoles often eliminate a molecule of N₂. lifesciencesite.com The fragmentation of the methoxyphenyl substituent can also occur, leading to characteristic product ions. The study of these fragmentation pathways, often aided by quantum chemistry calculations, allows for a detailed structural analysis of the molecule. gre.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

For tetrazole-containing compounds, IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the tetrazole ring, the phenyl ring, and the methoxy substituent. mdpi.comresearchgate.net The high-frequency region of the spectra is typically dominated by C-H stretching vibrations of the aromatic ring. mdpi.com The stretching vibrations of the C=N and N=N bonds within the tetrazole ring are of particular diagnostic importance and appear in the fingerprint region of the spectrum. mdpi.comnih.gov The presence of the methoxy group is confirmed by its characteristic C-O stretching and CH₃ group vibrations. scialert.net

While detailed experimental spectra for this compound are not extensively published in isolation, analysis of related structures provides a reliable framework for spectral assignment. nih.govbohrium.com Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve a more precise assignment of vibrational modes. acs.org

Table 1: Typical Vibrational Modes for Phenyl-Tetrazole Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Source
Aromatic C-H Stretch 3100-3000 mdpi.com
Methyl (CH₃) Stretch 2987-2901 scialert.net
C=N/N=N Ring Stretch (Tetrazole) 1659-1600 mdpi.comnih.gov
Aromatic C=C Stretch 1600-1440 mdpi.com
CH₂/CH₃ Bending 1463-1338 scialert.net

This table is a generalized representation based on data for related compounds.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) analysis is the most powerful technique for the unambiguous determination of the molecular and crystal structure of a compound in the solid state. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice.

Single-crystal X-ray diffraction studies on derivatives of this compound reveal key structural features. For instance, the analysis of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane confirms that the molecule is not planar. nih.goviucr.org A significant dihedral angle exists between the planes of the phenyl group and the attached tetrazole ring. In one study of a related compound, this angle was found to be 59.94 (8)°. nih.gov

The tetrazole ring itself is essentially planar. nih.gov The molecular structure of a related thione derivative, 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, was also elucidated by X-ray diffraction, showing a nonplanar arrangement with a dihedral angle of 85.21(7)° between the tetrazole and benzene (B151609) rings. researchgate.net The crystal system and space group are crucial parameters obtained from XRD data, which for many tetrazole derivatives is monoclinic, often P2₁/c. nih.goviucr.org

Table 2: Crystallographic Data for a Related Compound: 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane

Parameter Value Source
Chemical Formula C₂₀H₂₂N₈O₂ nih.goviucr.org
Crystal System Monoclinic nih.goviucr.org
Space Group P2₁/c nih.goviucr.org
Dihedral Angle 1 (Phenyl/Tetrazole) 5.32 (6)° nih.goviucr.org

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structures of this compound derivatives, hydrogen bonds and other weak interactions play a crucial role in forming the supramolecular assembly. researchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.comdntb.gov.ua By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione

Contact Type Contribution (%) Source
N⋯H/H⋯N 21.9 nih.gov
S⋯H/H⋯S 21.1 nih.gov
H⋯H 14.6 nih.gov
F⋯H/H⋯F 11.8 nih.gov
C⋯H/H⋯C 9.5 nih.gov

This table shows data for a structurally similar compound to illustrate the type of information gained from Hirshfeld analysis.

Coordination Chemistry and Ligand Design

Tetrazole Moiety as a Metal Chelator and Ligand

The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms, which makes it an excellent metal chelator. nih.govlifechemicals.com Often considered a bioisostere of the carboxylic acid group, the deprotonated tetrazolate anion is a robust coordinating agent. nih.govnih.govthieme-connect.com The nitrogen atoms in the ring possess lone pairs of electrons that can be donated to form coordinate bonds with metal centers. This versatility allows tetrazole derivatives to act as ligands in various coordination modes, contributing to the construction of diverse and stable metal complexes. mdpi.com The electronic properties and structural flexibility of N-substituted tetrazoles, such as 1-(2-methoxyphenyl)-1H-tetrazole, play a crucial role in determining the architecture and properties of the resulting coordination compounds. bohrium.com

N-substituted tetrazoles exhibit a variety of coordination patterns. They can act as monodentate ligands, typically coordinating through the N4 atom of the tetrazole ring. arkat-usa.org Furthermore, they can function as bridging ligands, connecting multiple metal centers through different nitrogen atoms, such as N1, N2, N3, and N4, which is fundamental to the formation of polymeric structures. arkat-usa.orgnih.govresearchgate.net

A particularly interesting derivative for demonstrating diverse coordination is 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione. In this molecule, the presence of a sulfur atom adjacent to the tetrazole ring allows for S,N-bidentate chelation. The ligand can coordinate to a metal center using both the sulfur atom of the thione group and a nitrogen atom from the tetrazole ring, forming a stable chelate ring. For instance, in a cadmium(II) complex, the ligand utilizes both sulfur and nitrogen atoms to create a polymeric chain structure. researchgate.net This bidentate coordination is a significant feature in ligand design, as it can impart specific geometries and stabilities to the resulting metal complexes.

Table 1: Common Coordination Modes of Tetrazole Ligands

Coordination Mode Description Example Atom(s) Involved
Monodentate Ligand binds to a single metal center through one atom. N4
Bidentate Bridging Ligand connects two metal centers using two different atoms. N3, N4
Bidentate Chelating Ligand binds to a single metal center through two atoms. S, N
Tridentate Ligand coordinates to metal centers through three donor atoms. N1, N2, N3
Multidentate Ligand uses multiple nitrogen atoms to bridge several metal atoms. N1, N2, N3, N4

The ability of tetrazole-based ligands to coordinate with a wide range of transition metals has been extensively documented. The specific interactions depend on the nature of the metal ion, the substituents on the tetrazole ring, and the reaction conditions. acs.org

Cadmium(II): The reaction of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride yields a one-dimensional coordination polymer. researchgate.net In this complex, the cadmium(II) center adopts a distorted tetrahedral geometry, coordinated by two nitrogen and two sulfur atoms from four different ligand molecules. This creates chains containing eight-membered rings. researchgate.net

Silver(I): Silver(I) ions have shown versatile coordination behavior with N-substituted tetrazole ligands. Depending on the counter-anion and the presence of co-ligands, Ag(I) can form mononuclear complexes, dinuclear structures with bridging tetrazole ligands, and coordination polymers. nih.gov Coordination typically occurs through the N3 and N4 atoms of the tetrazole ring. nih.gov

Palladium(II) and Platinum(II): Tetrazole derivatives have been used to synthesize complexes with palladium(II) and platinum(II). For example, 1-phenyl-1H-tetrazole-5-thiol has been shown to coordinate to Pd(II), with the thiol group binding through the sulfur atom in a monodentate fashion. sjpas.com In other cases, ligands like 2-(tetrazol-1-yl)pyridine (B69947) can act as N,N-chelating agents with Pd(II), coordinating via a pyridine (B92270) nitrogen and a tetrazole nitrogen atom. researchgate.net

Gold(I): While specific examples with this compound are less common in the reviewed literature, the general coordinating ability of tetrazolethiols suggests potential for complexation with soft metal ions like Gold(I), likely through the sulfur donor atom.

A hallmark of tetrazole-based ligands is their propensity to form coordination polymers (CPs). bohrium.com These structures are assembled from the self-association of metal ions and organic ligands through coordination bonds. mdpi.combohrium.com The multidentate nature of tetrazoles allows them to act as effective linkers, generating extended networks with one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) architectures. arkat-usa.orgacs.orgacs.org

The reaction between cadmium chloride and 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione results in a 1D chain polymer. researchgate.net In this structure, the ligand bridges cadmium centers, with each metal atom coordinated to four different ligands, propagating the chain. The flexibility of the substituent groups and the various coordination modes of the tetrazole ring are key factors that allow for the rational design and synthesis of CPs with desired topologies and properties. bohrium.comacs.org

Investigation of Metal-Ligand Interactions in Tetrazole Complexes

A comprehensive understanding of the coordination chemistry of this compound and its derivatives requires detailed characterization of the metal-ligand interactions within the resulting complexes. This is achieved through a combination of spectroscopic methods and crystallographic analysis.

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and to observe changes upon coordination to a metal ion. researchgate.net For instance, in the ¹H NMR spectrum of Pt(II) complexes with tetrazole-5-thiol ligands, shifts in the signals of protons near the coordination sites can provide evidence of complex formation. sjpas.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination modes of the tetrazole ligand. The disappearance of the cyano group peak (around 2200 cm⁻¹) and the appearance of characteristic tetrazolyl group peaks can confirm the in-situ formation of the tetrazole ring in certain synthetic procedures. acs.org Changes in the vibrational frequencies of the C=S (thione) and N-H bonds upon complexation can indicate the involvement of these groups in coordination. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can be used to study the stability of the complexes in solution and infer details about the coordination environment of the metal ion. researchgate.netrsc.orgrsc.org

Table 2: Spectroscopic Data for a Cadmium(II) Complex with 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

Technique Observation Interpretation Reference
¹H NMR Complex shifts compared to free ligand. Confirms coordination of the ligand to the Cd(II) center. researchgate.net
¹³C NMR Shifts in carbon signals, particularly those near the thione and tetrazole ring. Indicates involvement of S and N atoms in metal binding. researchgate.net
UV-Vis Changes in absorption bands upon complexation. Provides evidence of metal-ligand interaction and complex formation. researchgate.net

For the cadmium(II) complex with 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, X-ray analysis revealed a polymeric chain structure. researchgate.net The key findings from the crystallographic data are summarized below:

Coordination Environment: The Cd(II) ion is in a distorted tetrahedral coordination environment.

Ligand Binding: Each cadmium atom is coordinated to two sulfur atoms and two nitrogen atoms from four distinct ligand molecules.

Polymeric Structure: The ligands act as bridges, forming 1D chains that contain eight-membered {←S=C–N–Cd←S=C–N–Cd} rings in a boat conformation. researchgate.net

Intermolecular Interactions: Weak intermolecular hydrogen bonds (C–H···N) are observed between adjacent polymer chains, contributing to the stability of the crystal packing. researchgate.net

This detailed structural information is crucial for understanding the structure-property relationships in these materials and for the rational design of new coordination compounds with specific functionalities. acs.org

Theoretical Studies of Metallophilic Bonding and Agostic Interactions

Theoretical and computational chemistry provides powerful tools to investigate the nuanced and often subtle non-covalent interactions that can govern the structure and reactivity of coordination compounds. In the context of metal complexes involving ligands such as this compound, two such interactions of significant interest are metallophilic bonding and agostic interactions. While specific theoretical studies focusing exclusively on this compound are not prevalent in the surveyed literature, a coherent understanding can be constructed by examining computational studies on analogous systems, particularly those involving coinage metals (Au(I), Ag(I)) and other d-block elements with related N-heterocyclic ligands. These studies typically employ Density Functional Theory (DFT) to elucidate the nature and energetics of these weak interactions. Further analysis is often performed using methods like Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and Non-Covalent Interaction (NCI) analysis to characterize the bonding.

Metallophilic Interactions:

Metallophilic interactions are weak, attractive, closed-shell interactions between heavy metal ions, most notably d10 coinage metals like Au(I) and Ag(I). These interactions, though weaker than conventional covalent bonds, play a crucial role in determining the supramolecular chemistry and photophysical properties of metal complexes.

Theoretical studies on gold(I) complexes with N-heterocyclic ligands have provided significant insights into the nature of aurophilic (Au···Au) interactions. DFT calculations are commonly used to optimize the geometries of dimeric or polymeric structures and to calculate the interaction energies. For instance, in gold(I) complexes with bulky phosphine (B1218219) ligands, intramolecular aurophilic interactions have been identified with Au···Au distances around 2.9720(4) Å. nih.gov Quantum chemical calculations on related systems have characterized the Au···Au interaction as a regular closed-shell interaction with some degree of electron sharing, though weaker than other metallophilic interactions. researchgate.net

Similarly, argentophilic (Ag···Ag) interactions have been investigated theoretically in silver(I) complexes. These interactions are also crucial in the formation of supramolecular assemblies. While the search results did not provide specific energetic data from theoretical studies on argentophilic interactions in tetrazole complexes, experimental crystallographic data, often rationalized by computational studies, show Ag···Ag contacts within the van der Waals radii, suggesting an attractive interaction.

The following table summarizes representative theoretical data for metallophilic interactions in analogous gold(I) and silver(I) complexes.

Complex TypeInteractionCalculated M···M Distance (Å)Computational MethodReference
Gold(I) Phosphine ComplexAu···Au (Aurophilic)3.19DFT mdpi.com
Heterobimetallic d8-d10 ComplexPt···Ag2.7124(3) - 3.3287(7)DFT (AIM, ELF, NCI, NBO) nih.gov

Agostic Interactions:

Agostic interactions are intramolecular interactions where a C-H bond comes into close contact with an electron-deficient metal center. These interactions are considered a form of three-center, two-electron bonding and are significant in understanding reaction mechanisms, particularly in catalysis.

Theoretical studies have been instrumental in identifying and characterizing agostic interactions. DFT calculations can predict the geometric parameters of such interactions, such as shortened M···H distances and acute M-H-C angles. Furthermore, vibrational frequency analysis via DFT can reveal a characteristic red-shift (lowering of frequency) of the C-H stretching vibration involved in the agostic bond.

For example, in gold(I) complexes with bulky phosphine ligands, the presence of Au···H-C interactions has been supported by Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.gov In a study of direct metal-carbon bonding in symmetric bis(C–H) agostic nickel(i) complexes, a combination of experimental techniques and DFT calculations revealed an unconventional covalent agostic interaction. nih.gov The influence of the agostic interaction was estimated to be surprisingly large, contributing significantly to the stability of the complex. nih.gov NBO analysis in such systems can quantify the donor-acceptor nature of the interaction, for instance, the donation from the σ(C-H) bonding orbital to an empty metal d-orbital.

The following table presents theoretical data for agostic interactions in analogous metal complexes.

Complex TypeInteractionCalculated M···H Distance (Å)Calculated ν(C-H) Red-shift (cm-1)Computational MethodReference
Nickel(I) ComplexNi···H-CNot SpecifiedNot SpecifiedDFT, TD-DFT nih.gov
Gold(I) Phosphine ComplexAu···H-CNot SpecifiedNot SpecifiedQTAIM nih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for characterizing the intricacies of molecular systems. For 1-(2-methoxyphenyl)-1H-tetrazole, these calculations illuminate its electronic structure, reactivity patterns, and energetic properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and molecular properties of chemical compounds. nih.gov DFT calculations, often employing functionals like B3LYP, have been instrumental in optimizing the molecular geometry of tetrazole derivatives, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical calculations often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 1: Calculated Quantum Chemical Properties for Phenyltetrazole Derivatives

Compound EHOMO (eV) ELUMO (eV) ΔE (eV) Dipole Moment (Debye)
5-phenyl-1H-tetrazole (PT) -7.019 -1.273 5.746 5.592
5-p-tolyl-1H-tetrazole (M-PT) -6.702 -1.241 5.461 5.867

This table presents data for related phenyltetrazole compounds to illustrate the application of DFT calculations. Data for this compound was not available in the search results.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

In the context of tetrazole derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions. researchgate.net For instance, studies on related tetrazole compounds have shown that the nitrogen atoms of the tetrazole ring are often regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.netresearchgate.net Conversely, the hydrogen atom attached to the tetrazole ring typically exhibits a positive potential, indicating its role as a hydrogen bond donor. ru.nl

Global and Local Reactivity Indices (e.g., Dual Descriptor)

Local reactivity indices, like the Fukui function and the dual descriptor, pinpoint the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. researchgate.netmdpi.com The dual descriptor is particularly useful for revealing specific atomic sites prone to electrophilic or nucleophilic reactions. researchgate.net For various tetrazole derivatives, these calculations have been employed to understand their reactivity patterns and potential as corrosion inhibitors or in other applications. researchgate.netacs.org

Calculation of Thermochemical Properties (e.g., Enthalpies of Formation)

Computational methods are also employed to determine the thermochemical properties of tetrazole compounds, such as their enthalpies of formation (ΔfH°). researchgate.netnist.gov These calculations are crucial for assessing the energetic nature of these compounds. Unsubstituted 1H-tetrazole, for instance, has a significant positive enthalpy of formation, indicating its high energy content. researchgate.net The enthalpy of formation can be calculated using heats of combustion obtained from experimental methods like bomb calorimetry and applying Hess's law. researchgate.net Theoretical calculations provide a complementary approach to these experimental determinations.

Mechanistic Investigations via Computational Modeling

Computational modeling plays a pivotal role in elucidating the mechanisms of chemical reactions involving tetrazoles. By mapping out reaction pathways and identifying transition states, these studies provide a detailed picture of how these reactions occur.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies have been instrumental in understanding the reaction mechanisms of tetrazole synthesis and decomposition. For example, the [3+2] cycloaddition reaction between nitriles and azides to form tetrazoles has been investigated using DFT. acs.orgsci-hub.box These studies can identify key intermediates and transition states, helping to rationalize the catalytic role of various agents. acs.orgsci-hub.box

Furthermore, the photoinduced decomposition of tetrazoles has been a subject of theoretical investigation. colab.ws Computational methods like MS-CASPT2 and CASSCF have been used to explore the microscopic mechanisms of these reactions, including the breaking of bonds and the formation of reactive intermediates such as nitrile imines. nih.gov By calculating the energy barriers for different reaction steps, researchers can predict the most likely reaction pathways and understand the factors that influence the reaction's efficiency. nih.gov

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. A primary KIE is observed when a bond to the isotope is cleaved in this step, while a secondary KIE arises from changes in the hybridization state of the atom bearing the isotope. mdpi.com For instance, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a significant change in reaction rate, as the C-D bond is stronger than the C-H bond. u-tokyo.ac.jp

A comprehensive review of the scientific literature reveals a lack of specific studies investigating the kinetic isotope effect for the compound this compound. Such a study, were it to be conducted, could provide significant insights into reactions involving this molecule, for example, in metabolic degradation pathways or in synthetic reactions where a C-H bond on the phenyl ring or methoxy (B1213986) group is targeted. By measuring the reaction rates of the deuterated versus the non-deuterated isotopologues, researchers could confirm the involvement of specific C-H bond cleavages in the transition state of the reaction.

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for exploring the structural and dynamic properties of molecules like this compound. These techniques allow for the visualization of ligand-receptor interactions, the analysis of conformational flexibility, and the development of predictive models for molecular properties.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the intermolecular interactions. While specific docking studies for this compound are not prominently documented, research on structurally similar methoxyphenyl tetrazole derivatives provides valuable information.

For example, a study involving 6-[4-(1H-Tetrazol-1-yl)phenyl]-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (a related compound with a methoxyphenyl group) investigated its interactions within biological targets. nih.gov In another investigation, a dimethoxyphenyl derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, was docked into the active site of the CSNK2A1 receptor, exhibiting a binding energy of -6.8687 kcal/mol. nih.gov These studies on analogous compounds demonstrate how the methoxy-substituted phenyl ring and the tetrazole moiety contribute to binding within protein active sites. The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-receptor complex.

Table 1: Example Molecular Docking Data for a Related Tetrazole Derivative

Compound NameReceptorBinding Energy (kcal/mol)
3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrileCSNK2A1-6.8687

This table presents data for a compound structurally related to this compound to illustrate typical docking results for this chemical class. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. nih.gov MD simulations have been performed on various substituted 1H-tetrazoles to investigate their binding tendencies with protein active sites. nih.gov These simulations track the trajectory of atoms, offering insights into the flexibility of the molecule and the stability of its interactions with a receptor.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property. tandfonline.comnih.gov These models are used for predictive modeling, allowing for the in silico screening of new compounds. nih.gov

Several QSAR studies have been successfully conducted on aryl-tetrazole derivatives, demonstrating the utility of this approach for this class of compounds. For instance, the properties of 5-amino-1-aryl-1H-tetrazoles have been correlated with molecular descriptors using various methods. One study developed a three-parameter equation using the second-order Kier and Hall index (a topological descriptor), the XY shadow (a geometrical descriptor), and the total hybridization component of the molecular dipole. This model showed a strong correlation with a squared correlation coefficient (r²) of 0.9330. tandfonline.comnih.gov

Another QSAR study on 5-amino-1-aryl-1H-tetrazoles employed Comparative Molecular Field Analysis (CoMFA) and Minimum Topological Difference (MTD) methods. lew.ro The CoMFA model highlighted the importance of steric fields (77%) over electrostatic fields (23%), suggesting that the size and shape of the substituents on the aryl ring are critical. lew.ro A separate model incorporating the n-octanol/water partition coefficient (logP) emphasized the role of hydrophobicity. lew.ro These studies establish a framework for developing predictive models for compounds like this compound, where descriptors related to sterics, electronics, and hydrophobicity would likely be key predictors of its properties.

Table 2: Examples of Descriptors Used in QSAR Models for Aryl-Tetrazoles

QSAR MethodDescriptor TypeSpecific DescriptorsReference
CODESSATopological, Geometrical, Electronic2nd order Kier & Hall index, XY shadow, Total hybridization component of molecular dipole tandfonline.com, nih.gov
CoMFA3D Field-BasedSteric Fields, Electrostatic Fields lew.ro
MTD / MLRPhysicochemical, StericlogP (Hydrophobicity), MTD (Steric) lew.ro

This table summarizes descriptors found to be significant in QSAR models for aryl-tetrazole derivatives, which are applicable for building predictive models for related compounds.

Applications in Advanced Materials Science

Development of Functional Materials Utilizing Tetrazole Scaffolds

Tetrazole scaffolds are recognized for their high nitrogen content, thermal stability, and coordination capabilities, making them valuable building blocks in the design of functional materials. mdpi.comresearchgate.net These characteristics are leveraged in the creation of materials with applications in high-energy systems and as catalysts. The tetrazole moiety's ability to act as a ligand for metal ions has led to its incorporation into metal-organic frameworks (MOFs), which are crystalline materials with potential uses in gas storage and separation. researchgate.net

The synthesis of tetrazole derivatives can be achieved through various methods, including multicomponent reactions, which allow for the creation of diverse molecular structures. nih.govbeilstein-journals.org Nanomaterials have also been employed as catalysts in the green synthesis of tetrazole derivatives, enhancing the efficiency and environmental friendliness of these processes. While the broader class of tetrazoles has seen extensive exploration, the specific integration of 1-(2-methoxyphenyl)-1H-tetrazole into such advanced functional materials remains a niche area requiring further dedicated research.

Role in Imaging and Photographic Technologies

The application of tetrazole derivatives extends to the fields of imaging and photographic technologies. nih.govmdpi.comresearchgate.net In photography, certain tetrazole compounds have been utilized as stabilizers in photographic emulsions. mdpi.com More advanced applications are emerging in the realm of bioimaging. For instance, the photoactivatable properties of some tetrazole derivatives are being harnessed to create novel photo-crosslinkers with fluorescence turn-on capabilities, which could be developed into biosensors for detecting proteins. researchgate.net

The photochemistry of diaryltetrazoles, such as the structurally related 2-(4-methoxyphenyl)-5-phenyl-2H-tetrazole, has been a subject of study. The photoinduced decomposition of these compounds can lead to the formation of highly reactive nitrile imines, a process that has been explored for its utility in bioorthogonal chemistry. researchgate.net While not a tetrazole, the use of a 2-methoxyphenyl piperazine (B1678402) derivative in preclinical PET imaging highlights the potential utility of the 2-methoxyphenyl group in the design of imaging agents. nih.govresearchgate.net The direct application of this compound in these specific imaging modalities has not been extensively documented, representing an area for future investigation.

Integration into Electronic Devices and Fuel Cells (e.g., Proton Transport)

In the quest for next-generation energy solutions, tetrazole-based materials are being explored for their potential role in electronic devices, particularly in fuel cells. A significant area of research is the development of anhydrous proton exchange membranes (PEMs) for fuel cells that can operate at elevated temperatures without the need for humidification. nih.gov Tetrazole-based polymer electrolyte membranes have demonstrated high proton conductivity under dry conditions at temperatures up to 120°C. nih.gov This characteristic could simplify the design and operation of fuel cells for a wide range of applications. nih.gov

The proton conductivity in such systems is often facilitated by the nitrogen-rich heterocyclic rings. researchgate.net While research has also been conducted on other nitrogen-containing heterocycles like triazoles for similar applications, the unique properties of the tetrazole ring make it a compelling candidate for facilitating proton transport. researchgate.net Metal-organic frameworks incorporating tetrazole-based ligands have also shown promise as highly stable materials with excellent proton conductivity. mdpi.com The specific contribution of the 2-methoxyphenyl substituent in this compound to these proton-conducting properties is an area that warrants further detailed study.

Investigation as Corrosion Inhibitors in Metallurgical Systems

A significant and well-documented application of tetrazole derivatives is their use as corrosion inhibitors for various metals and alloys, particularly in acidic environments. semnan.ac.irscielo.brimist.mapeacta.orgresearchgate.netresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the tetrazole ring, which can interact with the vacant d-orbitals of the metal.

Studies on phenyltetrazole derivatives have demonstrated their efficacy in inhibiting the corrosion of mild steel in hydrochloric acid. peacta.org Research on 5-(4-methoxyphenyl)-1H-tetrazole, a compound structurally related to this compound, has shown that it acts as an effective corrosion inhibitor, with its inhibition efficiency increasing with concentration. peacta.org The adsorption of these inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm. semnan.ac.irpeacta.org

Below is a data table summarizing the inhibition efficiency of various tetrazole derivatives on mild steel in a 1 M HCl solution, as determined by potentiodynamic polarization studies.

CompoundConcentration (mol/L)Inhibition Efficiency (%)
5-phenyl-1H-tetrazole (PT)10-390.3
5-(4-chlorophenyl)-1H-tetrazole (Cl-PT)10-392.1
5-(4-methoxyphenyl)-1H-tetrazole (MO-PT)10-388.2
5-p-tolyl-1H-tetrazole (M-PT)10-389.7

Exploration in Photosensitive Materials

The photochemistry of tetrazole derivatives is a rich and complex field, with potential applications in the development of photosensitive materials. mdpi.comresearchgate.netresearchgate.netuc.pt The photolysis of tetrazoles can lead to the cleavage of the heterocyclic ring and the formation of various reactive intermediates and stable photoproducts. mdpi.comresearchgate.netuc.pt The specific outcome of these photochemical transformations is highly dependent on the substituents on the tetrazole ring and the reaction conditions. mdpi.comresearchgate.net

Research on 5-methoxy-1-phenyl-1H-tetrazole, a structural isomer of the subject compound, has provided insights into its photochemical behavior. plu.mx UV irradiation of this compound in a matrix isolation setup leads to its unimolecular decomposition, primarily yielding methylcyanate and phenylazide. plu.mx The latter can further react to form 1-aza-1,2,4,6-cycloheptatetraene. plu.mx A minor product, 3-methoxy-1-phenyl-1H-diazirene, resulting from the direct elimination of molecular nitrogen, has also been observed. plu.mx

The photodegradation of other related compounds, such as 1-phenyl-4-allyl-tetrazol-5-one, has also been studied, revealing that the solvent can play a crucial role in determining the nature of the photoproducts. researchgate.netuc.pt These photochemical properties suggest that with careful molecular design, tetrazole derivatives like this compound could be tailored for use in applications such as photolithography, data storage, or as photo-responsive elements in smart materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-methoxyphenyl)-1H-tetrazole and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. For example, coupling 2-methoxyphenyl derivatives with tetrazole rings via nucleophilic substitution or cycloaddition reactions. Key steps include:

  • Reaction conditions : Heating under reflux with catalysts like PEG-400 or Bleaching Earth Clay (BEC) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate high-purity products, as demonstrated in analogous tetrazole syntheses .
  • Characterization : Intermediate and final products are verified using NMR and mass spectrometry to ensure structural fidelity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and aromatic ring functionalization .
  • Infrared (IR) Spectroscopy : Identifies characteristic tetrazole ring vibrations (~1,500–1,600 cm1^{-1}) and methoxy group signals (~2,850 cm1^{-1}) .
  • X-ray Crystallography : Resolves solid-state molecular geometry and intermolecular interactions, as shown in studies of similar tetrazole derivatives .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O ratios .

Q. What are the primary biomedical applications of this compound derivatives in current research?

  • Methodological Answer :

  • Antimicrobial Agents : Derivatives are synthesized and tested against bacterial/fungal strains via agar diffusion assays, with structure-activity relationships (SAR) guiding optimization .
  • Bioisosteres : The tetrazole moiety replaces carboxylic acids in drug design, improving metabolic stability and bioavailability, as seen in angiotensin II receptor blockers .
  • Enzyme Inhibition : Molecular docking studies predict interactions with targets like proteases or kinases, followed by in vitro enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar tetrazole derivatives?

  • Methodological Answer :

  • Systematic SAR Analysis : Vary substituents (e.g., halogens, alkyl groups) and correlate changes with activity trends .
  • Purity Validation : Use HPLC or GC-MS to rule out impurities affecting bioactivity .
  • Dose-Response Studies : Quantify IC50_{50} or MIC values under standardized conditions to minimize variability .
  • Computational Modeling : Apply molecular dynamics to assess binding mode consistency across derivatives .

Q. What advanced crystallographic methods are used to analyze the solid-state structure of this compound complexes?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and packing motifs. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···N, π-π stacking) critical for crystal engineering .
  • Powder X-ray Diffraction (PXRD) : Monitors phase purity and polymorphism during scale-up synthesis .
  • Thermal Analysis : Differential scanning calorimetry (DSC) evaluates stability and phase transitions in crystalline forms .

Q. What computational approaches are employed to predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screens potential protein targets (e.g., cytochrome P450 enzymes) to prioritize experimental testing .
  • Hirshfeld Surface Analysis : Maps intermolecular contact contributions (e.g., van der Waals, hydrogen bonding) to rationalize crystallization behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.